2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone
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Description
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Versatile Synthesis Approaches
- A study explored the synthesis of pyrazolopyridines and other pyrido fused systems, demonstrating the compound's utility in creating a diverse range of bicyclic systems such as thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines. This versatility is crucial for the preparation of combinatorial libraries, enabling scaffold decoration in a single step, which is significant for drug discovery and materials science (Almansa et al., 2008).
Antiviral Activity
- Research on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives revealed potential antiviral properties. This study indicates the compound's relevance in developing new antiviral agents, which is particularly pertinent in the context of emerging viral infections (Attaby et al., 2006).
Antimicrobial and Antineoplastic Potential
- The synthesis and antimicrobial activity of novel Schiff bases using derivatives related to the chemical compound show excellent activity against various microbes, indicating its significance in antimicrobial drug development. This research highlights the compound's role in combating microbial resistance, a growing concern in healthcare (Puthran et al., 2019).
- Another study focused on the molecular docking and analysis of related compounds, suggesting inhibitory activity against specific enzymes, thereby indicating potential antineoplastic (anti-cancer) properties. This is particularly relevant for the development of targeted cancer therapies, underscoring the compound's utility in oncological research (Mary et al., 2015).
Chemical and Structural Characterization
- Investigations into the synthesis and crystal structures of N-substituted pyrazolines related to this compound have provided insights into its chemical behavior and structural characteristics. Such studies are fundamental for understanding the compound's interactions and reactivity, essential for both medicinal chemistry and materials science applications (Loh et al., 2013).
properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-15-3-1-13(2-4-15)14-9-21-23(10-14)12-17(24)22-7-5-16(11-22)25-18-20-6-8-26-18/h1-4,6,8-10,16H,5,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTJMJPWOJWSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone |
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